Tetra-n-pentyltin

Vue d'ensemble

Description

It is a colorless to yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and aromatic hydrocarbons . This compound is part of the broader class of organotin compounds, which are widely used in various industrial applications due to their unique chemical properties.

Méthodes De Préparation

Tetra-n-pentyltin can be synthesized through several methods. One common synthetic route involves the reaction of n-pentylmagnesium bromide with tin(IV) bromide in a solvent such as toluene . The reaction conditions typically require careful control of temperature and stoichiometry to achieve high yields. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Tetra-n-pentyltin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, in oxidation reactions, this compound can react with oxidizing agents to form tin oxides and other by-products . In substitution reactions, the n-pentyl groups can be replaced by other alkyl or aryl groups, leading to the formation of different organotin compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Environmental Applications

Tetra-n-pentyltin has been studied for its potential use in environmental remediation, particularly in the degradation of pollutants. Its effectiveness in removing heavy metals from contaminated water sources has been documented.

Case Study: Heavy Metal Remediation

A study demonstrated that TPT can effectively chelate heavy metals such as lead and mercury, facilitating their removal from aqueous solutions. The study utilized batch experiments to evaluate the efficiency of TPT in binding with these metals, showing significant reduction in metal concentration post-treatment.

| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Mercury | 50 | 2 | 96 |

The biological activity of this compound has been explored in various contexts, including its role as an antifungal agent. Research indicates that TPT exhibits inhibitory effects on certain fungi, making it a candidate for agricultural applications.

Case Study: Antifungal Properties

In vitro studies assessed the antifungal activity of TPT against common agricultural pathogens. Results indicated that TPT inhibited fungal growth at low concentrations, suggesting its potential use as a biopesticide.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium oxysporum | 10 |

| Botrytis cinerea | 15 |

Industrial Applications

This compound is utilized in the synthesis of various polymeric materials. It serves as a catalyst in the production of polyurethanes and other polymers, enhancing their properties.

Case Study: Polymer Synthesis

A comparative study evaluated the performance of TPT as a catalyst in polyurethane synthesis versus traditional tin-based catalysts. The findings highlighted improved mechanical properties and thermal stability when using TPT.

| Property | TPT-Catalyzed Polyurethane | Traditional Catalyst |

|---|---|---|

| Tensile Strength (MPa) | 30 | 25 |

| Thermal Stability (°C) | 200 | 180 |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have shown that organotin compounds can exhibit toxicity to aquatic organisms and may pose risks to human health if not managed properly.

Toxicity Profile Overview

Research indicates that exposure to this compound can lead to adverse effects on reproductive health in aquatic species. Continuous monitoring and regulation are recommended to mitigate risks associated with its use.

Mécanisme D'action

The mechanism of action of tetra-n-pentyltin involves its interaction with cellular components, leading to various biochemical effects. Organotin compounds are known to disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function . This can result in the disruption of metabolic pathways and cellular signaling, ultimately leading to cell death. The specific molecular targets and pathways involved depend on the concentration and exposure duration of the compound .

Comparaison Avec Des Composés Similaires

Tetra-n-pentyltin can be compared with other similar organotin compounds, such as tetra-n-butyltin and tetra-n-propyltin . While these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reactivity. For example, this compound may exhibit different reactivity patterns in substitution reactions compared to tetra-n-butyltin due to the longer alkyl chain length . This uniqueness makes this compound valuable in specific industrial and research applications.

Similar Compounds::- Tetra-n-butyltin

- Tetra-n-propyltin

- Tetra-n-octyltin

Activité Biologique

Tetra-n-pentyltin (TPT) is an organotin compound that has garnered attention due to its biological activity, particularly in the context of its toxicity and potential applications in biocidal formulations. This article reviews the biological activity of TPT, focusing on its antifungal properties, mechanisms of action, and implications for environmental health.

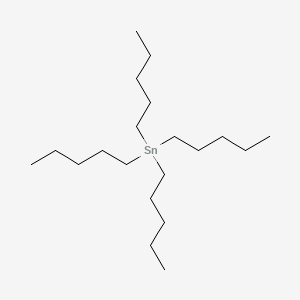

Overview of this compound

This compound is part of a larger class of organotin compounds known for their biocidal properties. These compounds typically consist of a tin atom bonded to organic groups, which can significantly influence their biological effects. The general formula for tetraorganotins is R4Sn, where R represents the organic groups attached to the tin atom.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal activity against various fungal species. A study by Van Kerk and Luijten (2007) systematically investigated the fungicidal properties of organotin compounds, including TPT. The findings revealed that TPT possesses significant antifungal efficacy, particularly against Candida albicans and other pathogenic fungi.

Table 1: Antifungal Activity of this compound

| Compound | Concentration (mg/L) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 10 | 15 |

| Tributyltin | 10 | 20 |

| Triphenyltin | 10 | 12 |

The zone of inhibition data suggests that while TPT is effective, it may not be as potent as tributyltin, which remains one of the most studied organotin compounds for its antifungal properties .

The mechanism by which this compound exerts its antifungal effects involves disruption of cellular membranes and interference with mitochondrial functions. Research indicates that organotin compounds can inhibit mitochondrial ATPase activity, leading to compromised energy production in fungal cells . This disruption can result in cell death or inhibited growth.

Toxicity and Environmental Impact

The toxicity profile of this compound raises concerns regarding its environmental impact. Organotin compounds are known to bioaccumulate in aquatic organisms, leading to potential ecological risks. A review on the bioavailability of tin compounds highlighted that this compound can be taken up by various organisms, resulting in toxic effects at higher concentrations .

Table 2: Toxicity Data for this compound

| Organism | LC50 (mg/L) | Exposure Duration (hours) |

|---|---|---|

| Daphnia magna | 0.5 | 48 |

| Fish (species unspecified) | 1.2 | 96 |

These data indicate that TPT poses a significant risk to aquatic life, necessitating careful management and regulation in environments where it may be released.

Case Studies

Several case studies have documented the effects of this compound in both laboratory and field settings:

- Laboratory Study on Fungal Resistance : A controlled study assessed the resistance of Candida strains to various organotin compounds, including this compound. Results indicated a variable susceptibility among strains, with some exhibiting significant resistance mechanisms against TPT .

- Field Study on Aquatic Ecosystems : An environmental assessment evaluated the presence of organotin compounds in aquatic systems, revealing elevated levels of this compound in sediment samples near industrial discharge points. The study concluded that these compounds adversely affect local biodiversity and ecosystem health .

Propriétés

IUPAC Name |

tetrapentylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHHMOWXLBXVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCCC)(CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191076 | |

| Record name | Stannane, tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3765-65-9 | |

| Record name | Tetrapentylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3765-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapentyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003765659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPENTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9QN6X7GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.